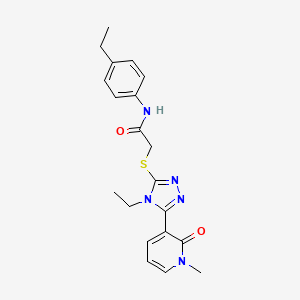![molecular formula C6H9NO3 B2780183 (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one CAS No. 117755-05-2](/img/structure/B2780183.png)
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[330]octane-2-one is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one typically involves multi-step organic reactions. One common approach is the rearrangement of norbornadiene derivatives through cycloaddition reactions, followed by functional group modifications . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound can be challenging due to the high strain energy associated with the bicyclic ring system. advancements in catalytic processes and flow chemistry have enabled more efficient production methods. For instance, the use of palladium-catalyzed reactions and photochemical transformations has shown promise in scaling up the synthesis of such complex molecules .
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, forming amides or other nitrogen-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and tosyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include ketones, alcohols, and various nitrogen-containing derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant pharmacological potential.
8-Azabicyclo[3.2.1]octane: A core structure in tropane alkaloids, known for their biological activities.
Uniqueness
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one is unique due to its specific arrangement of functional groups and the presence of both nitrogen and oxygen heteroatoms within the bicyclic framework. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(7R,7aR)-7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDASDIGQWQAMP-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C1O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H]([C@@H]1O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichloro-5-methylbenzenesulfonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B2780101.png)



![4-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2780108.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/new.no-structure.jpg)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2780116.png)

![2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide](/img/structure/B2780118.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2780119.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2780120.png)
![(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2780122.png)
![N-(3,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780123.png)
